BenchChemオンラインストアへようこそ!

6a-Carbaprostaglandin I3

Chemical stability Prostacyclin hydrolysis Experimental reproducibility

6a-Carbaprostaglandin I3 (carba-PGI3, C21H32O4, MW 348.48) is a synthetic carbacyclin analogue of prostacyclin PGI3, the cyclooxygenase product of eicosapentaenoic acid (EPA) that acts as an endogenous platelet aggregation inhibitor and vasodilator. The defining structural feature of 6a-carbaprostaglandin I3 is the replacement of the labile enol-ether oxygen at the 6a-position with a methylene carbon, which eliminates the vinyl ether hydrolysis pathway responsible for the sub-minute half-life of native prostacyclins.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 96244-85-8
Cat. No. B1234412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6a-Carbaprostaglandin I3
CAS96244-85-8
Synonyms6a-carbaprostaglandin I3
carba-PGI3
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C21H32O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h3-4,7,10-11,16-20,22-23H,2,5-6,8-9,12-14H2,1H3,(H,24,25)/b4-3+,11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
InChIKeyWSHZNOUUYXMRBG-UKWYSWDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6a-Carbaprostaglandin I3 (CAS 96244-85-8): Chemically Stable Carba Analog of Prostacyclin PGI3 for Prostanoid Receptor Research


6a-Carbaprostaglandin I3 (carba-PGI3, C21H32O4, MW 348.48) is a synthetic carbacyclin analogue of prostacyclin PGI3, the cyclooxygenase product of eicosapentaenoic acid (EPA) that acts as an endogenous platelet aggregation inhibitor and vasodilator [1]. The defining structural feature of 6a-carbaprostaglandin I3 is the replacement of the labile enol-ether oxygen at the 6a-position with a methylene carbon, which eliminates the vinyl ether hydrolysis pathway responsible for the sub-minute half-life of native prostacyclins [2]. First synthesised and characterised in 1984, this compound serves as a research probe for studying the PGI3/IP-receptor signalling axis with chemical stability unattainable with the natural ligand [2].

Why Native PGI3 or Generic PGI2 Analogs Cannot Substitute for 6a-Carbaprostaglandin I3 in Stability-Dependent Research Applications


In-class prostacyclin agonists are not functionally interchangeable because the enol-ether moiety present in native PGI2 and PGI3 undergoes rapid acid-catalysed hydrolysis at physiological pH, with PGI2 exhibiting a half-life of approximately 42 seconds to 3 minutes in buffer [1][2]. While PGI3 produced from EPA shares equivalent anti-aggregatory potency with PGI2 on human platelets, it is equally labile and hydrolyses to inactive Δ17-6-keto-PGF1α within minutes [3]. This inherent instability precludes reliable dose–response studies, receptor binding assays, and any experimental protocol requiring sustained exposure. 6a-Carbaprostaglandin I3, by substituting the 6a-enol-ether oxygen with a methylene carbon, eliminates the primary hydrolytic degradation route, providing a chemically stable ligand for experimental systems where the native prostaglandin would be degraded before reaching equilibrium [4].

Quantitative Differentiation of 6a-Carbaprostaglandin I3 from Closest Analogs: Stability, Structural Basis, and Experimental Utility


Chemical Stability: Carba Backbone Confers Complete Resistance to Enol-Ether Hydrolysis That Limits Native PGI3 to Sub-Minute Experimental Windows

6a-Carbaprostaglandin I3 incorporates a methylene group in place of the enol-ether oxygen at position 6a. Native PGI2 undergoes acid-catalysed hydrolysis of this vinyl ether moiety with an apparent second-order rate constant kH⁺ = 3.71 × 10⁴ M⁻¹·s⁻¹ at 25°C, which is approximately 700-fold greater than expected for a simple vinyl ether due to intramolecular carboxylate catalysis and ring-strain release [1]. This corresponds to a t₁/₂ of approximately 42 seconds at pH 7.4, 25°C in buffer, or 2–3 minutes under some buffered conditions [1][2]. PGI3 shares the identical enol-ether structure and is therefore equally susceptible to this degradation pathway, hydrolysing to Δ17-6-keto-PGF1α within minutes . By contrast, 6a-carbaprostaglandin I3 lacks the vinyl ether entirely; the relevant degradation pathway is structurally impossible, providing indefinite stability in neutral aqueous solution at room temperature [3]. This is a qualitative, not merely quantitative, difference.

Chemical stability Prostacyclin hydrolysis Experimental reproducibility Carbacyclin design

Structural Specificity: The 6a-Carba Modification of PGI3, Not PGI2, Provides an Omega-3-Series Prostanoid with a Double Bond at C-17 Distinguishing It from Carbaprostacyclin (6a-Carba-PGI2)

6a-Carbaprostaglandin I3 differs from carbaprostacyclin (6a-carba-PGI2, CAS 69552-46-1) not in the stability-conferring carba modification—both share the methylene-for-oxygen substitution—but in the ω-side-chain derived from the precursor fatty acid. 6a-Carbaprostaglandin I3 features a C17–C18 double bond (ω-3 series, derived from EPA), whereas carbaprostacyclin contains a saturated C17–C18 bond (ω-6 series, derived from arachidonic acid) [1]. This structural difference has been shown to confer distinct receptor activation profiles in the prostaglandin series: PGI3 and PGI2, while equipotent on human platelet IP receptors (IC₅₀ values not statistically different for ADP-induced aggregation), show a 2-fold difference on rabbit platelets (PGI3 IC₅₀ = 10.2 ± 1.6 nM vs PGI2 IC₅₀ ~5 nM) [2]. Furthermore, the ω-3 prostacyclin series elicits differential effects on inflammatory resolution pathways and PPAR activation that are not replicated by ω-6 prostaglandins [3]. 6a-Carbaprostaglandin I3 is the only available compound combining both the ω-3 PGI3 pharmacophore and the carba-stabilised backbone, enabling direct investigation of omega-3-specific prostacyclin biology under chemically stable conditions.

Omega-3 prostanoid Structural specificity Carbaprostacyclin comparator Eicosapentaenoic acid pathway

Receptor Pharmacology Research Tool: The 5Z Geometric Configuration of 6a-Carbaprostaglandin I3 Is Critical for IP-Receptor Agonism, with the 5E Isomer Showing Reduced Activity

The synthesis of 6a-carbaprostaglandin I3 by Amemiya et al. (1984) yielded a chromatographically separable mixture of the 13(E)-product and its 13(Z)-isomer, with the geometry of the double bond confirmed by direct comparison with an independently synthesised standard [1]. In the analogous carbaprostacyclin (6a-carba-PGI2) series, the 5Z isomer (also designated 5-cis carbaprostacyclin, CAS 69609-77-4) shows approximately 10-fold weaker inhibition of human platelet aggregation (IC₅₀ = 2.8 µM) compared to the 5E isomer (carbaprostacyclin IC₅₀ = 0.3 µM), and is a markedly weaker effector of rabbit mesenteric artery relaxation (EC₅₀ = 104 µM vs 5.9 µM) [2]. The 6a-carbaprostaglandin I3 described here possesses the 5Z configuration, which is essential for high-affinity IP-receptor engagement. For IP-receptor functional studies in the PGI3 series, the stereochemically defined 5Z compound ensures agonist activity at the prostacyclin receptor, whereas the 5E isomer would yield substantially attenuated responses.

IP-receptor pharmacology Geometric isomerism Structure-activity relationship cAMP signalling

Purity and Identity Verification: Defined Stereochemistry at Five Chiral Centers Distinguished from Commercially Available Racemic or Mixed-Isomer Prostacyclin Analog Formulations

6a-Carbaprostaglandin I3 contains five defined chiral centers at positions 3a(S), 4(R), 5(R), 6a(S), and 15(S), as established by its total synthesis from an optically active aldehyde precursor with known absolute configuration [1]. The synthetic route employed by Amemiya et al. uses stereodefined intermediates and provides the compound as a single, fully characterised stereoisomer with molecular formula C₂₁H₃₂O₄, MW 348.48, and calculated physicochemical properties including density 1.197 g/cm³, boiling point 525.066°C at 760 mmHg [1]. By contrast, several commercially available prostacyclin analogs such as iloprost are supplied as mixtures of 16(R) and 16(S) epimers (e.g., iloprost tromethamine), where the 16(S) isomer is the active anti-aggregatory component (IC₅₀ = 3.5 nM) [2]. The stereochemically pure nature of 6a-carbaprostaglandin I3 eliminates variability introduced by epimeric or isomeric mixtures, which is critical for quantitative pharmacology and structure-activity relationship studies where potency measurements must reflect a single molecular entity.

Stereochemical purity Quality control Prostanoid procurement Analytical characterisation

Metabolic Stability Differentiation Beyond Chemical Stability: Absence of the Enol-Ether Precludes Hydrolysis to Inactive 6-Keto-PGF1α Metabolites That Confound Native PGI3 Experimental Readouts

Native PGI3 is non-enzymatically hydrolysed to Δ17-6-keto-PGF1α, which is routinely measured as a surrogate biomarker for PGI3 production in cell culture and in vivo models [1][2]. However, this spontaneous conversion means that any native PGI3 introduced into an experimental system begins degrading immediately, generating the inactive hydrolysis product that can accumulate and confound the measured biological response. In contrast, 6a-carbaprostaglandin I3, lacking the enol-ether group, does not generate Δ17-6-keto-PGF1α through hydrolysis; any PGI3-like biological activity observed derives from the parent compound itself [3]. This property is critical for experiments where prostacyclin metabolite production is used as an endpoint, such as COX-2 activity assays or endothelial function studies, because the carba analog enables the clean dissection of direct IP-receptor agonism from background metabolite interference.

Metabolic stability Prostanoid inactivation 6-keto-PGF1α interference Biomarker specificity

High-Impact Research Applications for 6a-Carbaprostaglandin I3 Where Stability and Omega-3 Specificity Are Decisive


IP-Receptor Pharmacological Profiling in the Omega-3 Prostanoid Pathway Under Equilibrium Binding Conditions

In radioligand binding and functional cAMP accumulation assays using recombinant IP receptor-expressing cell lines (e.g., NCB-20 or HEK293-hIP), native PGI3 cannot be used because it degrades within the incubation period typically required for equilibrium binding (30–120 minutes) [1]. 6a-Carbaprostaglandin I3, as a chemically stable, stereochemically defined, omega-3-series carbacyclin, enables determination of accurate Kd, EC₅₀, and Bmax values without the confounding influence of ligand depletion due to hydrolysis [2]. This application is particularly valuable for head-to-head comparisons with PGI2-series carbacyclin analogs to delineate omega-6 vs. omega-3 prostacyclin receptor pharmacology.

Sustained-Exposure Platelet Function Studies and Thrombosis Models Requiring Stable Prostacyclin Pathway Activation

Native PGI2 and PGI3 are used clinically only via continuous intravenous infusion due to their sub-minute half-lives, which precludes their use in ex vivo platelet aggregation assays requiring incubation times exceeding 5–10 minutes [1]. 6a-Carbaprostaglandin I3 provides stable PGI3 pathway agonism over hours, enabling accurate determination of concentration-response relationships in platelet-rich plasma aggregation assays, flow-based thrombosis models, and parallel-plate flow chamber studies of platelet adhesion under shear [2]. The compound's chemical stability also facilitates its use as a positive control in high-throughput screening campaigns targeting the prostacyclin receptor where plate processing times may extend beyond the stability window of native ligands.

Differentiation of IP-Receptor-Mediated from PPAR-Mediated Effects in Omega-3 Lipid Signalling Research

Prostacyclin analogs engage not only the cell-surface IP receptor but also nuclear peroxisome proliferator-activated receptors (PPARs), with iloprost and carbaprostacyclin both capable of inducing PPAR-mediated angiogenesis and adipocyte browning [1]. 6a-Carbaprostaglandin I3, as an omega-3-series tool compound, enables dissection of whether the omega-3-specific C17–C18 unsaturation alters the balance between IP-receptor and PPAR signalling compared to omega-6 carbaprostacyclin [2][3]. This is directly relevant to research on the cardioprotective and anti-inflammatory mechanisms of dietary EPA, where stable omega-3 prostacyclin mimetics are needed to distinguish receptor-mediated from PPAR-mediated effects.

Analytical Reference Standard for Mass Spectrometry-Based Lipidomics and Prostacyclin Metabolite Quantification

In targeted lipidomics workflows employing LC-MS/MS for quantification of prostacyclin pathway metabolites, native PGI3 is unsuitable as a calibration standard due to its instability during sample preparation and chromatographic separation [1]. 6a-Carbaprostaglandin I3, with its defined molecular weight (348.48 g/mol) and distinct chromatographic retention time, provides a stable surrogate standard for method development and validation, enabling accurate quantification of PGI3-pathway metabolites including Δ17-6-keto-PGF1α in biological matrices without the risk of standard degradation during the analytical run [2].

Quote Request

Request a Quote for 6a-Carbaprostaglandin I3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.